3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
CAS No.: 637753-03-8
Cat. No.: VC21447314
Molecular Formula: C21H21NO5
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637753-03-8 |
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Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4g/mol |
IUPAC Name | [3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Standard InChI | InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-14-10-11-16-19(12-14)26-13-17(20(16)23)15-8-6-7-9-18(15)25-3/h6-13H,4-5H2,1-3H3 |
Standard InChI Key | AIUVNUBHXOXZES-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Canonical SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate consists of a chromen-4-one core structure, which is a fused ring system comprising a benzene ring and a pyrone ring. The compound features three key structural components that define its chemical identity:
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A chromen-4-one core (4H-chromen-4-one) providing the central backbone
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A 2-methoxyphenyl group attached at position 3 of the chromenone system
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A diethylcarbamate moiety at position 7 of the chromenone system
The positional arrangement of these groups is critical to the compound's chemical behavior and potential biological activities.
Physical and Chemical Properties
The predicted physical and chemical properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate are presented in Table 1, based on structural analysis and comparisons with similar chromenone derivatives.
Table 1: Predicted Physicochemical Properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Property | Predicted Value | Method of Estimation |
---|---|---|
Molecular Formula | C21H21NO5 | Structural analysis |
Molecular Weight | 367.40 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Based on similar chromone derivatives |
Solubility | Poorly soluble in water; soluble in organic solvents | Based on functional groups |
LogP | 3.45 - 3.85 | Estimated from structure |
pKa | ~8.2 (carbamate group) | Based on similar carbamate structures |
Melting Point | 185-195°C | Estimated from similar compounds |
UV Absorption | λmax ~320-340 nm | Based on chromone core structure |
The methoxyphenyl group at position 2 of the phenyl ring is expected to increase the electron density in the aromatic system, potentially enhancing interactions with biological targets compared to other positional isomers. The diethylcarbamate moiety, being more lipophilic than dimethylcarbamate, may confer increased membrane permeability and potentially different metabolic stability.
Synthesis Methods
Synthetic Routes
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate would likely involve a multi-step approach similar to the preparation of related chromenone derivatives. A potential synthetic pathway could be outlined as follows:
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Formation of the chromen-4-one core through Baker-Venkataraman rearrangement or alternative methods
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Introduction of the 2-methoxyphenyl group at position 3
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Installation of the diethylcarbamate group at position 7
Detailed Synthetic Procedure
A proposed synthetic route could involve the following steps:
Step 1: Core Formation
The chromen-4-one core can be synthesized through the condensation of 2,4-dihydroxybenzaldehyde with 2-methoxyacetophenone under basic conditions, followed by cyclization.
Step 2: Hydroxyl Protection/Deprotection
Selective protection of the 7-hydroxyl group may be necessary to control regioselectivity during subsequent steps.
Step 3: Diethylcarbamate Formation
The diethylcarbamate group can be introduced by reacting the 7-hydroxyl group with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Table 2: Key Reagents and Conditions for Proposed Synthesis
Step | Reagents | Conditions | Expected Yield |
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Formation of chromenone core | 2,4-dihydroxybenzaldehyde, 2-methoxyacetophenone, KOH | Ethanol, reflux, 4-6h | 65-75% |
7-OH reaction with diethylcarbamoyl chloride | Diethylcarbamoyl chloride, triethylamine | DCM, 0°C to RT, 2-3h | 70-80% |
Purification | Column chromatography | Hexane/ethyl acetate gradient | 85-90% |
Chemical Reactivity
Reaction Centers
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate contains several functional groups that serve as potential sites for chemical reactivity:
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The carbonyl group at position 4 can participate in nucleophilic addition reactions
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The pyrone ring can undergo ring-opening reactions under basic conditions
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The methoxy group can be cleaved under certain conditions
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The diethylcarbamate group can undergo hydrolysis
Typical Reactions
The compound would be expected to undergo several characteristic reactions:
Hydrolysis: Under acidic or basic conditions, the diethylcarbamate group can hydrolyze to form the corresponding 7-hydroxy derivative.
Oxidation: The methoxyphenyl group can undergo oxidative transformations, potentially forming quinone derivatives.
Reduction: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.
Table 3: Predicted Chemical Transformations
Reaction Type | Reagents | Primary Products | Reaction Site |
---|---|---|---|
Hydrolysis | NaOH, H2O | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol + diethylamine + CO2 | Diethylcarbamate group |
Reduction | NaBH4, MeOH | 3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl diethylcarbamate | C-4 carbonyl |
Oxidation | H2O2, acid catalyst | Various oxidized derivatives | Methoxyphenyl group |
Demethylation | BBr3, DCM | 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | Methoxy group |
Biological Activity and Mechanisms
Structure-Activity Relationships
The specific arrangement of functional groups in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate would likely influence its biological activity:
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The 2-methoxyphenyl group may enhance binding to specific enzyme pockets compared to other positional isomers.
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The diethylcarbamate moiety, being more lipophilic than dimethylcarbamate, could improve membrane permeability and potentially alter binding interactions.
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The chromen-4-one core provides a rigid scaffold that can position the functional groups optimally for target interaction.
Table 4: Predicted Biological Activities Based on Structural Features
Structural Feature | Potential Biological Effect | Mechanism |
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Chromen-4-one core | Antioxidant activity | Free radical scavenging |
2-Methoxyphenyl group | Enhanced binding affinity | Hydrophobic and π-π interactions with target proteins |
Diethylcarbamate moiety | Improved membrane permeability | Increased lipophilicity compared to smaller carbamates |
Position-specific arrangement | Selective enzyme inhibition | Spatial complementarity with target binding sites |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The predicted 1H NMR spectrum of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate would show characteristic signals:
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Aromatic protons of the chromenone and phenyl rings (δ 6.8-8.3 ppm)
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Methoxy protons (δ 3.8-4.0 ppm)
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Ethyl groups of the carbamate (triplet at δ 1.1-1.3 ppm for CH3 and quartet at δ 3.3-3.5 ppm for CH2)
Mass Spectrometry
In mass spectrometry, the compound would likely exhibit:
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Molecular ion peak at m/z 367 [M+]
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Fragment ions corresponding to the loss of the diethylcarbamate group and the methoxy group
Table 5: Predicted Spectroscopic Data
Spectroscopic Method | Key Features | Predicted Values |
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1H NMR | Aromatic protons | δ 6.8-8.3 ppm (multiple signals) |
1H NMR | Methoxy group | δ 3.8-4.0 ppm (singlet, 3H) |
1H NMR | Diethylcarbamate (CH3) | δ 1.1-1.3 ppm (triplet, 6H) |
1H NMR | Diethylcarbamate (CH2) | δ 3.3-3.5 ppm (quartet, 4H) |
13C NMR | Carbonyl carbon (C-4) | δ 175-178 ppm |
Mass Spectrometry | Molecular ion | m/z 367 [M+] |
IR Spectroscopy | Carbonyl stretching | 1650-1670 cm-1 |
IR Spectroscopy | Carbamate C=O | 1720-1730 cm-1 |
Comparison with Similar Compounds
Structural Comparison
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate differs from related compounds primarily in the position of the methoxy group on the phenyl ring and the nature of the carbamate group. These differences can significantly affect physicochemical properties and biological activities.
Table 6: Structural Comparison with Related Compounds
Compound | Position of Methoxy Group | Carbamate Group | Key Differences |
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3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | 2-position | Diethylcarbamate | Reference compound |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | 4-position | Dimethylcarbamate | Different methoxy position; smaller carbamate |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol | 2-position | None (free hydroxyl) | Lacks carbamate group |
Activity Comparison
The positional isomerism of the methoxy group and the nature of the carbamate moiety can significantly impact biological activities:
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2-methoxy vs. 4-methoxy: The ortho position (2-methoxy) may create a different electronic environment and steric arrangement compared to the para position (4-methoxy).
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Diethylcarbamate vs. dimethylcarbamate: The larger diethyl groups increase lipophilicity and may enhance membrane permeability but could also create steric hindrance at binding sites.
Research Applications
Medicinal Chemistry
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate represents a potential scaffold for drug discovery efforts, particularly in areas where chromenone derivatives have shown promise:
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Neurodegenerative diseases: Potential acetylcholinesterase inhibitory properties
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Cancer research: Possible antiproliferative and pro-apoptotic activities
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Inflammatory conditions: Potential anti-inflammatory properties through cyclooxygenase inhibition
Synthetic Methodology
The compound could serve as an intermediate or model system for developing new synthetic methodologies:
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Regioselective functionalization of chromenone scaffolds
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Development of novel carbamoylation techniques
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Investigation of stereoselective reactions at the chromenone core
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient and scalable synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate:
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Exploration of microwave-assisted synthesis to reduce reaction times
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Development of one-pot procedures to minimize isolation of intermediates
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Investigation of green chemistry approaches using environmentally friendly reagents
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could be conducted by creating a library of derivatives with:
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Various substituents on the phenyl ring
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Different carbamate groups
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Modifications to the chromenone core
Table 7: Potential Structural Modifications for SAR Studies
Modification Site | Potential Variations | Expected Impact |
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Methoxy position | 2-, 3-, or 4-position | Altered electronic and steric properties |
Carbamate group | Dimethyl, dipropyl, morpholine | Modified lipophilicity and metabolic stability |
Chromenone core | Addition of halogens, alkyl groups | Changed electronic properties and binding characteristics |
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